![molecular formula C13H20N4O2S B6636374 1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B6636374.png)
1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mecanismo De Acción
TAK-659 selectively inhibits the activity of BTK, an enzyme that plays a critical role in the development and function of B-cells. By inhibiting BTK, TAK-659 can block the activation of B-cells and prevent the production of antibodies that contribute to the progression of certain diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, resulting in a decrease in B-cell activation and antibody production. This compound has also been found to reduce the production of inflammatory cytokines and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. However, the use of TAK-659 in lab experiments may be limited by its low solubility in aqueous solutions and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for the study of TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another potential direction is the exploration of combination therapies that incorporate TAK-659 with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction of 1-tert-butyl-3-(4-methyl-1,3-thiazol-2-yl)urea with 1-chloro-3-(3-oxo-1-tert-butyl-5-pyrrolidinyl)propane under basic conditions. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential therapeutic applications in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and survival of cancer cells, reducing inflammation, and improving immune function.
Propiedades
IUPAC Name |
1-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8-7-20-12(14-8)16-11(19)15-9-5-10(18)17(6-9)13(2,3)4/h7,9H,5-6H2,1-4H3,(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAIQRVRDMUIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2CC(=O)N(C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.